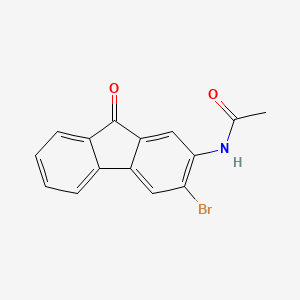

n-(3-Bromo-9-oxo-9h-fluoren-2-yl)acetamide

Description

N-(3-Bromo-9-oxo-9H-fluoren-2-yl)acetamide is a halogenated fluorenone derivative with the molecular formula C₁₅H₉BrFNO₂ and a molar mass of 334.14 g/mol . The compound features a fluorenone core substituted with bromine at position 3, fluorine at position 7, and an acetamide group at position 2 (Figure 1). Key physical properties include a density of 1.684 g/cm³, a boiling point of 555°C, and a vapor pressure of 2.33 × 10⁻¹² mmHg at 25°C . The electron-withdrawing bromine and fluorine substituents likely influence its reactivity, solubility, and solid-state interactions, making it a candidate for comparative studies with structural analogs.

Properties

CAS No. |

6633-43-8 |

|---|---|

Molecular Formula |

C15H10BrNO2 |

Molecular Weight |

316.15 g/mol |

IUPAC Name |

N-(3-bromo-9-oxofluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H10BrNO2/c1-8(18)17-14-7-12-11(6-13(14)16)9-4-2-3-5-10(9)15(12)19/h2-7H,1H3,(H,17,18) |

InChI Key |

UMMCHZJGWRQRDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-9-oxo-9H-fluoren-2-yl)acetamide typically involves the bromination of fluorenone followed by the introduction of the acetamide group. One common method includes:

Bromination of Fluorenone: Fluorenone is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-fluorenone.

Acetamidation: The 3-bromo-fluorenone is then reacted with acetamide in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-9-oxo-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

- Oxidation Reactions

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Biological Activity

N-(3-Bromo-9-oxo-9H-fluoren-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer therapy. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by its unique structure which includes a brominated fluorenone moiety combined with an acetamide functional group. Its molecular formula is C15H12BrNO, with a molecular weight of approximately 316.16 g/mol. The presence of the bromine atom at the 3-position enhances its reactivity and interaction with biological targets, which is crucial for its enzyme inhibitory properties .

The biological activity of this compound primarily involves its ability to bind to enzyme active sites, inhibiting their activity. This inhibition is facilitated by the electron-withdrawing effects of the bromine atom and the carbonyl group present in the fluorenone structure, which increases binding affinity to various enzymes .

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, studies have demonstrated that related fluorenone derivatives can inhibit tubulin polymerization, leading to antiproliferative effects in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| CA-4 (Control) | MCF-7 | 10–33 |

| Compound 9q | MDA-MB-231 | 23–33 |

The IC50 values for these compounds suggest potent activity, comparable to established chemotherapeutics like combretastatin A4 (CA-4). The mechanism involves interaction at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It shows promise in modulating various biochemical pathways by inhibiting specific enzymes involved in metabolic processes. The compound’s structural features allow it to effectively compete with substrates at enzyme active sites .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in therapeutic applications:

- Antiproliferative Effects : A study focusing on a series of fluorenone derivatives found that this compound exhibited significant antiproliferative effects on breast cancer cell lines, indicating its potential as a lead compound for further development .

- Enzyme Interaction Studies : Investigations into the binding affinities of this compound with various enzymes have shown promising results, suggesting that modifications to its structure could enhance its inhibitory potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

N-(7-Bromo-9-oxo-9H-fluoren-2-yl)acetamide (CAS 500300-39-0) is a positional isomer with bromine at position 7 instead of 3. It has a molecular weight of 316.15 g/mol (C₁₅H₁₀BrNO₂), slightly lower than the target compound due to the absence of fluorine. This isomer is stored at 2–8°C, suggesting differences in stability compared to the 3-bromo derivative . The positional shift of bromine may alter steric effects and intermolecular interactions in crystallographic applications.

Fluorinated Analogs

N-(7-Fluoro-9-oxo-9H-fluoren-2-yl)acetamide (CAS 6638-57-9, C₁₅H₁₀FNO₂, 255.24 g/mol) lacks bromine but retains fluorine at position 7. The absence of bromine reduces molecular weight and may increase solubility in polar solvents compared to the target compound . Such halogen-dependent solubility trends are critical in pharmaceutical crystallization processes.

Trifluoroacetamide Derivatives

N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 3906-70-5, C₁₅H₇BrF₃NO₂, 370.12 g/mol) replaces the acetamide group with a trifluoroacetamide moiety. This substitution increases molar mass by 36 g/mol and density to 1.758 g/cm³, likely due to the electron-withdrawing trifluoromethyl group enhancing molecular packing efficiency . The compound’s boiling point (489.7°C) is lower than the target compound’s, reflecting altered volatility.

Nitro-Substituted Derivatives

N-(3-Bromo-7-nitro-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1785-26-8, C₁₅H₆BrF₃N₂O₄) introduces a nitro group at position 7 alongside bromine and trifluoroacetamide. The nitro group’s strong electron-withdrawing effect may reduce thermal stability compared to non-nitrated analogs, though its 99% purity suggests utility as a synthetic intermediate .

Non-Halogenated Analog

N-(9-Oxo-9H-fluoren-3-yl)acetamide (CID 95793, C₁₅H₁₁NO₂, 229.25 g/mol) lacks halogens, resulting in a simpler structure with lower molar mass. The absence of bromine and fluorine likely improves aqueous solubility, making it a baseline for studying halogenation effects on bioactivity .

Table 1. Comparative Properties of N-(3-Bromo-9-oxo-9H-fluoren-2-yl)acetamide and Analogs

| Compound Name | CAS/ID | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | 1800-72-2 | C₁₅H₉BrFNO₂ | 334.14 | 1.684 | 555 | 3-Br, 7-F, 2-acetamide |

| N-(7-Bromo-9-oxo-9H-fluoren-2-yl)acetamide | 500300-39-0 | C₁₅H₁₀BrNO₂ | 316.15 | – | – | 7-Br, 2-acetamide |

| N-(7-Fluoro-9-oxo-9H-fluoren-2-yl)acetamide | 6638-57-9 | C₁₅H₁₀FNO₂ | 255.24 | – | – | 7-F, 2-acetamide |

| N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-TFA* | 3906-70-5 | C₁₅H₇BrF₃NO₂ | 370.12 | 1.758 | 489.7 | 3-Br, 2-trifluoroacetamide |

| N-(3-Bromo-7-nitro-9-oxo-9H-fluoren-2-yl)-TFA* | 1785-26-8 | C₁₅H₆BrF₃N₂O₄ | 419.12 | – | – | 3-Br, 7-NO₂, 2-trifluoroacetamide |

| N-(9-Oxo-9H-fluoren-3-yl)acetamide | CID 95793 | C₁₅H₁₁NO₂ | 229.25 | – | – | 3-acetamide |

*TFA = Trifluoroacetamide

Structural and Functional Insights

- Crystallography: Meta-substituted trichloroacetamides (e.g., ) demonstrate that substituent position significantly impacts crystal lattice parameters, suggesting analogous effects in fluorenone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.